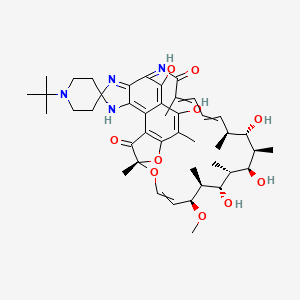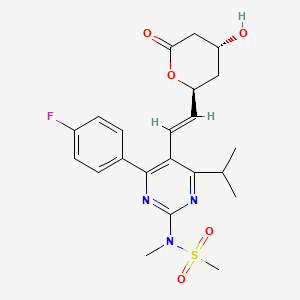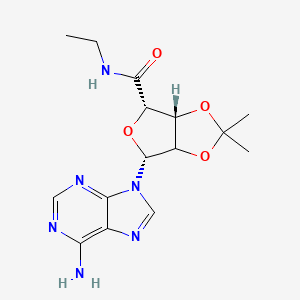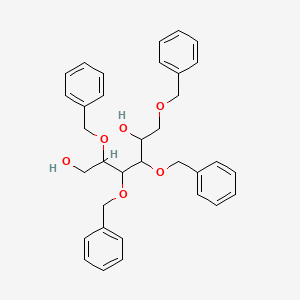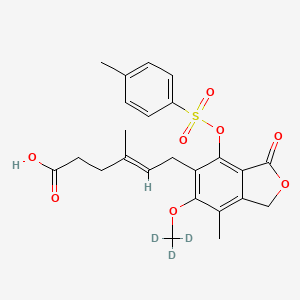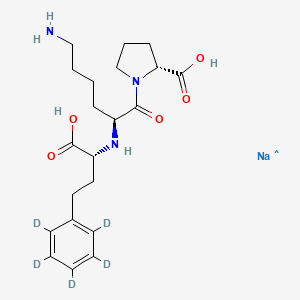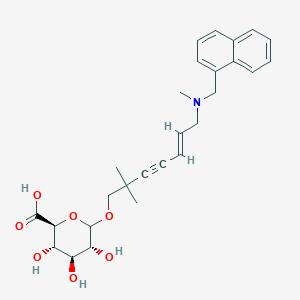
Flutamid-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flutamide-d7 is a synthetic androgen receptor antagonist that is used in a variety of scientific research applications. It is a derivative of flutamide, an antiandrogen drug that has been used in the treatment of prostate cancer. Flutamide-d7 is a labeled version of flutamide, which has been labeled with deuterium atoms in order to enable its use in mass spectrometry experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving flutamide-d7.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
Flutamid-d7: wird hauptsächlich zur Behandlung von Prostatakrebs eingesetzt. Es wirkt als nicht-steroidales Antiandrogen (NSAA), indem es Androgenrezeptoren blockiert und die Proliferation von Krebszellen hemmt {svg_1}. Diese Verbindung ist entscheidend für die Androgensuppressionstherapie, die bei der Behandlung von Prostatakrebs häufig erforderlich ist.
Biosensorentwicklung
Forscher haben einen DNA-Biosensor zur Detektion von Flutamid mit einer elektrochemischen Methode entwickelt. Dieser Biosensor, der aus einer modifizierten Elektrode mit reduziertem Graphenoxid besteht und mit ds-DNA dekoriert ist, ermöglicht die empfindliche Detektion von Flutamid durch die Interaktion mit DNA {svg_2}. Die Oxidationsströme von Guanin und Adenin werden gemessen, wodurch die Möglichkeit geschaffen wird, das Vorhandensein von Flutamid nachzuweisen.
Umweltüberwachung
This compound kann in Umweltproben mithilfe elektrochemischer Sensoren nachgewiesen werden. Eine Studie zeigte die Verwendung von Diamantnanopartikeln zur Herstellung eines Sensors mit hoher Stabilität und Selektivität zur Überwachung der Flutamidkonzentration in Gewässern, was für die Beurteilung der Umweltauswirkungen dieses Antikrebsmedikaments unerlässlich ist {svg_3}.
Pharmazeutische Verbesserung
Die Löslichkeit von Flutamid kann durch pharmazeutische Anwendungen verbessert werden. Untersuchungen haben gezeigt, dass die Verwendung von β-Cyclodextrin (β-CD) eine übersättigte Lösung von Flutamid erzeugen kann, wodurch die Auflösung und das therapeutische Potenzial verbessert werden {svg_4}. Diese Anwendung ist wichtig, um die Wirksamkeit des Medikaments zu maximieren.
Wirkmechanismus
Target of Action
Flutamide-d7, like its parent compound Flutamide, is a nonsteroidal antiandrogen . It primarily targets the Androgen Receptor (AR) , a protein found in cells that plays a crucial role in the development and functioning of male reproductive tissues . By targeting this receptor, Flutamide-d7 aims to inhibit the growth and spread of cancer cells in the prostate gland .
Mode of Action
Flutamide-d7 acts as a competitive inhibitor of the androgen receptor . It blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor . This prevents androgens like testosterone and dihydrotestosterone (DHT) from stimulating prostate cancer cells to grow . In addition, Flutamide-d7 is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .
Biochemical Pathways
Flutamide-d7, after oral administration, undergoes extensive first-pass metabolism in the liver, resulting in the production of several metabolites . These metabolites are predominantly excreted in urine . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .
Pharmacokinetics
After oral administration, Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . It undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . Flutamide and its active form stay in the body for a relatively short time, which makes it necessary to take Flutamide multiple times per day .
Result of Action
The primary result of Flutamide-d7’s action is the inhibition of the growth and spread of prostate cancer cells . By blocking the androgen receptor, Flutamide-d7 prevents the effects of androgens and stops them from stimulating prostate cancer cells to grow . This leads to a reduction in the size of the prostate gland in patients with prostate cancer .
Biochemische Analyse
Biochemical Properties
Flutamide-d7 demonstrates potent antiandrogenic effects by inhibiting androgen uptake and/or inhibiting nuclear binding of androgen in target tissues . It competes with androgens like testosterone and dihydrotestosterone for binding to the androgen receptor .
Cellular Effects
Flutamide-d7 has a significant impact on various types of cells and cellular processes. It is known to reduce seminal vesicle and ventral prostate weights in intact male rats without affecting sexual potency . It also reduces the rate of DNA synthesis in the prostate of rats to a greater degree than other steroidal antiandrogens .
Molecular Mechanism
Flutamide-d7 exerts its effects at the molecular level primarily by acting as a selective antagonist of the androgen receptor (AR). It competes with androgens like testosterone and dihydrotestosterone for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow .
Temporal Effects in Laboratory Settings
Flutamide-d7 shows potent antiandrogenic effects in a range of laboratory animals and humans
Dosage Effects in Animal Models
The effects of Flutamide-d7 vary with different dosages in animal models. For instance, daily doses from 1 to 50 mg/kg body weight have been shown to reduce seminal vesicle and ventral prostate weights of intact male rats without affecting sexual potency
Metabolic Pathways
Flutamide-d7 is involved in several metabolic pathways. After oral administration, it undergoes extensive first-pass metabolism in the liver, producing several metabolites
Subcellular Localization
Given its mechanism of action, it is likely that it is localized to areas where androgen receptors are present, such as the nucleus of cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Flutamide-d7 involves the incorporation of seven deuterium atoms into the Flutamide molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Flutamide", "Deuterated reagents and solvents" ], "Reaction": [ "The first step involves the protection of the amine group in Flutamide using a suitable protecting group such as Boc or Fmoc.", "The protected Flutamide is then reacted with deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated sodium borohydride (NaBD4) to replace the hydrogen atoms with deuterium atoms.", "The protected and deuterated Flutamide is then deprotected to remove the protecting group and obtain Flutamide-d7.", "The final product can be purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
223143-72-3 |
Molekularformel |
C₁₁H₄D₇F₃N₂O₃ |
Molekulargewicht |
283.25 |
Synonyme |
2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-d7; N-[(Isopropyl-d7)carbonyl]-4-nitro-3-trifluoromethylaniline; Sch 13521-d7; 4’-Nitro-3’-trifluoromethylisobutyranilide-d7; Drognil-d7; Euflex-d7; Eulexin-d7; |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the purpose of synthesizing Flutamide-d7 and its main metabolite-d6?
A: The synthesis of Flutamide-d7 and its main metabolite-d6, as described in the abstract, serves as a crucial tool for pharmacokinetic studies of Flutamide []. By using deuterated versions of the drug and its metabolite, researchers can accurately track their absorption, distribution, metabolism, and excretion within biological systems. This information is vital for understanding the drug's behavior and optimizing its therapeutic use.
Q2: Can you outline the synthetic pathway used to produce Flutamide-d7 and its metabolite-d6?
A: The abstract details the synthetic routes for both compounds []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)

